![molecular formula C15H10F3N3OS2 B12623183 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine CAS No. 917809-05-3](/img/structure/B12623183.png)
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine is a complex organic compound characterized by its unique structural features, including a methanesulfinyl group, a trifluoromethyl-substituted phenyl ring, and a thiazolyl-pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfoxide to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanesulfinyl group yields a sulfone, while substitution reactions on the aromatic rings can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The thiazolyl-pyrimidine core can engage in various binding interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine stands out due to its unique combination of functional groups and structural features. The presence of the methanesulfinyl group and the thiazolyl-pyrimidine core provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
917809-05-3 |
|---|---|
Fórmula molecular |
C15H10F3N3OS2 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
5-(2-methylsulfinylpyrimidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C15H10F3N3OS2/c1-24(22)14-19-6-5-11(21-14)13-12(20-8-23-13)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3 |
Clave InChI |
GGZSKYKLWIJLJW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
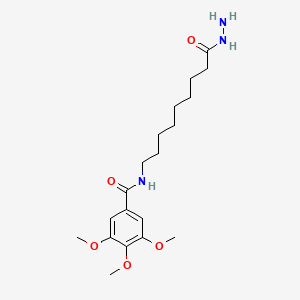
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)

![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
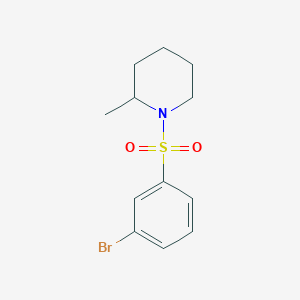
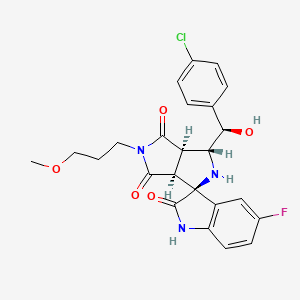
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
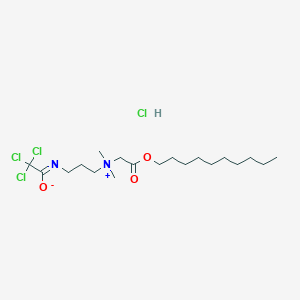
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
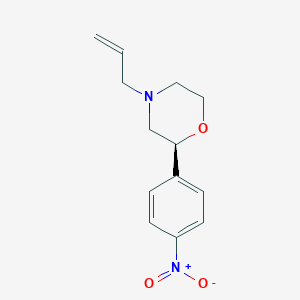
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
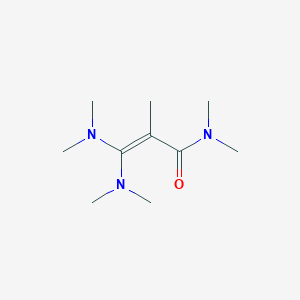
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
